Metabolite-Specific Pharmacokinetics
In a pilot human crossover study, the metabolite D-Glucosamine-6-sulfate exhibited a distinct pharmacokinetic profile compared to its parent compound, glucosamine. Following a 1500 mg oral dose of glucosamine sulfate, the mean AUC0–24 for D-Glucosamine-6-sulfate (GlcN-6-S) was 50,600 ng·h/mL, which is substantially higher than the parent glucosamine AUC0–24 of 12,900 ng·h/mL, representing a 3.9-fold greater systemic exposure [1]. This demonstrates that D-Glucosamine-6-sulfate is not a minor or transient metabolite but a major circulating species with its own distinct and quantifiable exposure profile.
| Evidence Dimension | Systemic Exposure (AUC0–24) |
|---|---|
| Target Compound Data | 50,600 ng·h/mL (following crystalline glucosamine sulfate dose) |
| Comparator Or Baseline | Parent Glucosamine: 12,900 ng·h/mL |
| Quantified Difference | 3.9-fold higher exposure for D-Glucosamine-6-sulfate |
| Conditions | Pilot randomized, double-blind, crossover study in 10 healthy adults after a single 1500 mg oral dose of crystalline glucosamine sulfate. Quantified by LC-HRMS. |
Why This Matters
This quantifies the significant in vivo production of D-Glucosamine-6-sulfate, establishing it as the primary circulating species and justifying its use as a direct test article for investigating downstream biological effects of glucosamine supplementation.
- [1] Chang, C., Ibi, A., Zhang, Y., et al. Does Salt Form Matter? A Pilot Randomized, Double-Blind, Crossover Pharmacokinetic Comparison of Crystalline and Regular Glucosamine Sulfate in Healthy Volunteers. Nutrients 2025, 17(15), 2491. View Source
